![molecular formula C9H8ClN3S2 B395334 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine CAS No. 447414-55-3](/img/structure/B395334.png)
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine” is a compound that contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also has a 2-chlorobenzyl group and an amine group attached to the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazol ring, a 2-chlorobenzyl group, and an amine group . The presence of these functional groups would likely influence the compound’s reactivity and properties.
Chemical Reactions Analysis
Thiadiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles . The presence of the amine group could also allow for reactions involving the nitrogen atom.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorobenzyl group could increase its lipophilicity, while the amine group could allow for hydrogen bonding .
Scientific Research Applications
Anti-Helicobacter Pylori Activity
Thiophene derivatives have been synthesized and evaluated for their activity against Helicobacter pylori . Some compounds in this category have shown strong activity at low concentrations, suggesting potential use in treating infections caused by this bacterium .
Antimicrobial Properties
Thiophene derivatives are known to exhibit antimicrobial properties. This suggests that our compound of interest could potentially be used in developing new antimicrobial agents .
Analgesic and Anti-inflammatory Uses
Some thiophene derivatives have been reported to have analgesic and anti-inflammatory effects, which could make them useful in pain management and inflammation control .
Antihypertensive Effects
There is evidence that certain thiophene derivatives can act as antihypertensives , indicating a possible application in managing high blood pressure .
Antitumor Activity
Thiophene derivatives have also been explored for their antitumor activities, which could be significant in the development of new cancer therapies .
Corrosion Inhibition
In the field of materials science, these compounds have been used as corrosion inhibitors for metals, which is important for extending the life of metal structures and components .
Light-Emitting Diodes (LEDs)
Thiophene derivatives have found application in the fabrication of light-emitting diodes (LEDs) , which are used in a variety of display and lighting technologies .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit strong anti-helicobacter pylori activity .
Mode of Action
It can be inferred from related compounds that it may interact with the bacterial cells to inhibit their growth .
Biochemical Pathways
It’s plausible that it interferes with the metabolic processes of helicobacter pylori, leading to its anti-bacterial effect .
Result of Action
Based on the anti-helicobacter pylori activity of similar compounds, it can be inferred that it may lead to the inhibition of bacterial growth .
properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-14-9-12-8(11)15-13-9/h1-4H,5H2,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMYRJAFKHIKNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NSC(=N2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.